Oncrasin-72 (NSC-743380) Exhibits >300-Fold Enhanced In Vitro Potency Relative to Parent Oncrasin-1 in Cancer Cell Lines
Oncrasin-72 achieves 50% growth inhibition (GI50) ≤10 nM in eight of the most sensitive cell lines from the NCI‑60 panel, representing a ≥300‑fold improvement in potency over the parent compound oncrasin‑1, which exhibits IC50 ≤3 μM against K‑Ras mutant tumor cells [1].
| Evidence Dimension | 50% growth inhibition (GI50/IC50) |
|---|---|
| Target Compound Data | ≤10 nM |
| Comparator Or Baseline | Oncrasin-1: ≤3 μM |
| Quantified Difference | ≥300-fold lower GI50 |
| Conditions | NCI‑60 cell line panel (72‑h viability assay) for oncrasin‑72; K‑Ras mutant tumor cells (vendor‑reported) for oncrasin‑1 |
Why This Matters
A >300‑fold potency advantage supports lower compound usage per experiment, reduces off‑target exposure at equivalent doses, and expands the experimental window for mechanism‑of‑action studies.
- [1] Guo W, Wu S, Wang L, Wei X, Liu X, Wang J, et al. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition. PLoS One. 2011;6(12):e28487. doi:10.1371/journal.pone.0028487. PMID:22174819. View Source
